Boiling Point Elevation vs. C₁–C₂ Alkoxytrimethylsilanes: Thermal Process Window Expansion
Trimethyl(octyloxy)silane exhibits a predicted boiling point of 219.2 ± 8.0 °C at 760 mmHg, substantially exceeding the boiling points of trimethylmethoxysilane (57–58 °C) and trimethylethoxysilane (75–76 °C) [1]. This 143–162 °C elevation reduces evaporative loss during high-temperature curing or vacuum deposition and shifts flash-point classification, directly influencing solvent selection, oven processing windows, and shipping hazard categorization.
| Evidence Dimension | Boiling point at atmospheric pressure (760 mmHg) |
|---|---|
| Target Compound Data | 219.2 ± 8.0 °C (predicted) |
| Comparator Or Baseline | Trimethylethoxysilane: 75–76 °C; Trimethylmethoxysilane: 57–58 °C |
| Quantified Difference | +143 to +162 °C vs. short-chain analogs |
| Conditions | Predicted data (ACD/Labs); experimental lit. values for comparators at 760 mmHg |
Why This Matters
Procurement for high-temperature or vacuum-based surface functionalization processes must prioritize the C₈ analogue to avoid premature volatilization that would compromise coating stoichiometry and uniformity.
- [1] ChemicalBook. Methoxytrimethylsilane (CAS 1825-61-2), boiling point 57–58 °C. CAS Common Chemistry, Trimethylethoxysilane (CAS 1825-62-3), boiling point 76 °C. View Source
